Betaxolol Hydrochloride

Description

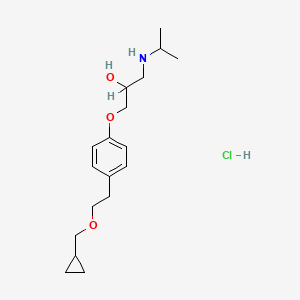

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDPSNLJFOQTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63659-18-7 (Parent) | |

| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30979876 | |

| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63659-19-8, 72424-72-7 | |

| Record name | Betaxolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63659-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaxolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAXOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Betaxolol hydrochloride synthesis and characterization for drug discovery

An In-depth Technical Guide to the Synthesis and Characterization of Betaxolol Hydrochloride for Drug Discovery

Introduction

This compound is a potent and selective β1-adrenergic receptor antagonist utilized primarily in the management of hypertension and ocular conditions such as glaucoma and ocular hypertension.[1][2][3] Its therapeutic effect in glaucoma is achieved by reducing intraocular pressure (IOP), which is accomplished by decreasing the production of aqueous humor by the ciliary body.[1][3][4][5] As a cardioselective β1-blocker, it exerts its antihypertensive effects by reducing heart rate, myocardial contractility, and cardiac output.[1][6] This selectivity offers a clinical advantage by minimizing the risk of bronchoconstriction, a side effect commonly associated with non-selective beta-blockers.[1] This document provides a comprehensive technical overview of the synthesis, characterization, and mechanism of action of this compound, tailored for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and efficient method involves the reaction of a phenolic intermediate with an epoxide, followed by amination and salt formation. This approach avoids complex protection and deprotection steps, leading to higher yields and purity.[7]

Synthetic Pathway Overview

A widely adopted synthetic strategy begins with p-hydroxyphenylethyl alcohol and epichlorohydrin. The key steps are:

-

Williamson Etherification: Selective etherification of the more acidic phenolic hydroxyl group of p-hydroxyphenylethyl alcohol with epichlorohydrin to form the crucial intermediate, 1-[4-(2-hydroxyethyl) phenoxy]-2,3-epoxypropane.[7][8]

-

Epoxide Ring-Opening: Reaction of the epoxypropane intermediate with isopropylamine, which opens the epoxide ring and introduces the characteristic amino-alcohol side chain of β-blockers.[9][10]

-

Salt Formation: Conversion of the resulting Betaxolol free base into its more stable and water-soluble hydrochloride salt using hydrochloric acid.[10][11]

An alternative scalable process involves the condensation of cyclopropyl methyl bromide (CPMBr) with a phenylethanol intermediate to generate an oxirane intermediate, which is then reacted with isopropylamine.[9][10]

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-[4-(2-Hydroxyethyl) phenoxy]-2,3-epoxypropane [7][8][12]

-

To a solution of p-hydroxyphenylethyl alcohol in acetone, add potassium carbonate (18% solution).

-

Add epichlorohydrin to the mixture. The molar ratio of p-hydroxyphenylethyl alcohol to epichlorohydrin should be approximately 1:1.7.[8][12]

-

Reflux the mixture with stirring for a specified period until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate product.

-

Purify the crude product, if necessary, to achieve the desired purity (e.g., >96%).[7][8]

Step 2: Synthesis of Betaxolol Base [9][10]

-

Dissolve the synthesized 1-[4-(2-hydroxyethyl) phenoxy]-2,3-epoxypropane in a suitable solvent.

-

Add isopropylamine to the solution.

-

Heat the reaction mixture and maintain it at reflux for several hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., HPLC).

-

Once the reaction is complete, cool the mixture and remove the solvent by evaporation.

-

The resulting crude Betaxolol base, which is often an oily substance, can be purified.[10] Purification can be achieved via sorbate salt formation and crystallization to avoid column chromatography.[9][10]

Step 3: Formation of this compound [10][11]

-

Dissolve the purified Betaxolol base in a suitable organic solvent such as toluene or isopropanol.[10][11]

-

Slowly add a solution of hydrochloric acid (e.g., isopropanolic HCl) dropwise while stirring under an inert atmosphere.[11]

-

Continue stirring for approximately one hour to ensure complete salt formation.[11]

-

The this compound salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ether), and dry under vacuum to yield the final product.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of Betaxolol HCl and quantifying it in various formulations. Stability-indicating RP-HPLC methods have been developed to separate the active ingredient from its degradation products.[13][14][15]

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Nucleosil C18, 4 µm (150 x 4.6 mm)[14] | Microbondapak C18[13] | Hypersil C18 (4.6 x 250 mm, 5 µm)[16] |

| Mobile Phase | 0.02 M KH2PO4 : Methanol (40:60, v/v), pH 3.0[14] | Methanol : Acetonitrile : 0.1% Diethylamine (pH 3.0)[13] | 0.2% Phosphate buffer : Acetonitrile : Methanol (60:37:3)[16] |

| Flow Rate | 1.6 mL/min[14] | 1.0 mL/min[17] | 1.0 mL/min[16] |

| Detection | UV at 220 nm[14] | UV at 222 nm[13] | Fluorescence (λex=227 nm, λem=301 nm)[16] |

| Retention Time | ~1.72 min[14] | Not specified | Not specified |

| Linearity Range | 25 - 200 µg/mL[14][15] | 25 - 200 µg/mL[13] | 2.5 - 80 µg/mL[16] |

| Recovery | 100.01% - 101.35%[14][15] | 100.01% - 101.35%[13] | >66% (from plasma)[16] |

Experimental Protocol: HPLC Analysis

-

Standard Solution Preparation: Prepare a stock solution of USP this compound RS (e.g., 1.0 mg/mL) in the mobile phase.[17] Dilute this stock solution to obtain working standard solutions of desired concentrations (e.g., 10 µg/mL).[17]

-

Sample Preparation: Accurately weigh and dissolve the synthesized Betaxolol HCl in the mobile phase to achieve a known concentration within the linearity range of the assay. For dosage forms, dissolve the formulation (e.g., tablets) in a suitable solvent, sonicate, dilute to the final concentration, and filter before injection.

-

Chromatographic Conditions: Set up the HPLC system according to the parameters specified in Table 1.

-

Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

-

Quantification: Compare the peak area of the analyte in the sample chromatogram with the peak area from the standard chromatogram to determine the purity and concentration.

Spectroscopic Characterization

Spectroscopic methods are employed to elucidate and confirm the molecular structure of the synthesized compound.

Table 2: Spectroscopic Data for this compound

| Technique | Sample Preparation | Key Observations / Data |

|---|---|---|

| FTIR Spectroscopy | KBr pellet (1 mg sample in 100 mg KBr)[18] | Characteristic peaks corresponding to O-H, N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O ether stretching vibrations.[19][20] |

| ¹H NMR Spectroscopy | Dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Signals confirming the presence of aromatic protons, the isopropyl group, the cyclopropyl group, and protons on the propanolamine side chain.[21][22] |

| Mass Spectrometry (MS) | Electron Impact (EI) or Electrospray Ionization (ESI) | Molecular ion peak corresponding to the mass of Betaxolol. Characteristic fragmentation patterns, such as the α-cleavage fragment at m/z 72 [CH₂NHCH(CH₃)₂]⁺.[23][24] |

| X-Ray Diffraction (XRD) | Powdered sample | Distinct peaks indicating the crystalline nature of the compound. For Betaxolol HCl, characteristic peaks are observed at 2θ values of 5.64°, 11.24°, 13.45°, 19.95°, and 23.39°.[18][25] |

Experimental Protocol: FTIR Spectroscopy [18]

-

Thoroughly mix approximately 1 mg of the synthesized Betaxolol HCl with 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture using a hydraulic press to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands and compare them with reference spectra.

Mechanism of Action & Signaling Pathway

Betaxolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This antagonism blocks the effects of catecholamines like adrenaline and noradrenaline.[1]

-

In Hypertension: By blocking cardiac β1-receptors, Betaxolol reduces heart rate, decreases myocardial contractility, and lowers cardiac output, leading to a reduction in blood pressure.[6]

-

In Glaucoma: When applied topically to the eye, Betaxolol blocks β-adrenergic receptors in the ciliary epithelium.[4] This action is believed to inhibit the production of cyclic AMP (cAMP), which subsequently reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[1]

Conclusion

The synthesis and rigorous characterization of this compound are critical steps in the drug discovery and development pipeline. The described synthetic route offers an efficient method for producing high-purity Betaxolol HCl. A combination of advanced chromatographic and spectroscopic techniques, particularly HPLC, FTIR, NMR, and MS, provides a robust framework for structural confirmation and purity assessment, ensuring the quality and safety of the final active pharmaceutical ingredient. Understanding its selective β1-adrenergic antagonism is fundamental to appreciating its therapeutic efficacy in both cardiovascular and ocular diseases. The protocols and data presented herein serve as a valuable technical guide for scientists engaged in the research and development of Betaxolol and related β-blockers.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Betaxolol - Wikipedia [en.wikipedia.org]

- 4. Articles [globalrx.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Characterization and Synthesis of a this compound Intermediate | Scientific.Net [scientific.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. US20060004109A1 - Process for preparation of s-(-)-betaxolol and salts thereof - Google Patents [patents.google.com]

- 12. Characterization and Synthesis of a this compound Intermediate | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

- 14. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HPLC determination of this compound in human plasma: Ingenta Connect [ingentaconnect.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Infrared study of the acidic and basic forms of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The structure of betaxolol studied by infrared spectroscopy and natural bond orbital theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Betaxolol(63659-18-7) 1H NMR [m.chemicalbook.com]

- 22. koreascience.kr [koreascience.kr]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

Enantioselective Synthesis of (S)-Betaxolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core enantioselective synthesis pathways for (S)-Betaxolol, the eutomer responsible for the therapeutic effects in treating glaucoma and hypertension. The document details various methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the chemical transformations.

Introduction

Betaxolol is a selective β1-adrenergic receptor antagonist. The pharmacological activity resides primarily in the (S)-enantiomer, which is significantly more potent than its (R)-counterpart.[1] Regulatory emphasis on the development of single-enantiomer drugs to minimize potential side effects from the inactive isomer has driven the development of efficient and scalable enantioselective syntheses of (S)-Betaxolol.[1] This guide explores several key strategies that have been successfully employed to achieve high enantiomeric purity of this important pharmaceutical agent.

Core Synthesis Strategies

The enantioselective synthesis of (S)-Betaxolol has been approached through several distinct strategies, primarily focusing on kinetic resolution of racemic intermediates or the use of chiral building blocks. The most prominent methods include chemo-enzymatic kinetic resolution, asymmetric catalysis with chiral complexes, and the use of stoichiometric chiral auxiliaries.

Chemo-Enzymatic Kinetic Resolution of a Racemic Chlorohydrin

This pathway utilizes a lipase-catalyzed kinetic resolution to selectively acylate one enantiomer of a racemic chlorohydrin intermediate, allowing for the separation of the desired enantiomer for subsequent conversion to (S)-Betaxolol. A notable example involves the use of Lipase B from Candida antarctica (CALB).[2]

The general workflow for this pathway is as follows:

Figure 1: Chemo-enzymatic synthesis of (S)-Betaxolol via kinetic resolution.

Quantitative Data Summary

| Step | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |

| Kinetic Resolution | (R)-1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Candida antarctica lipase B | 38% | 99% | [2] |

| Amination | (S)-Betaxolol | Isopropylamine | 95% | 99% | [2] |

| Overall | (S)-Betaxolol | - | 9% | 99% | [2] |

Experimental Protocol: CALB-Catalyzed Kinetic Resolution

-

To a solution of racemic 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol in an appropriate organic solvent, add vinyl acetate as the acyl donor.

-

Introduce Candida antarctica lipase B (CALB) to the mixture.

-

The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved, which can be monitored by chromatography (TLC or HPLC).

-

Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure.

-

The resulting mixture of the (S)-ester and the unreacted (R)-chlorohydrin is then separated using column chromatography to yield the pure (R)-chlorohydrin.[2]

Experimental Protocol: Amination of (R)-chlorohydrin

-

The enantiomerically pure (R)-chlorohydrin is dissolved in methanol.

-

An excess of isopropylamine is added to the solution.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by TLC or HPLC.

-

The solvent and excess amine are removed under vacuum.

-

The crude (S)-Betaxolol is then purified, often by crystallization of its hydrochloride salt, to yield the final product with high purity and enantiomeric excess.[2]

Hydrolytic Kinetic Resolution using Jacobsen's Catalyst

Another effective strategy for obtaining enantiopure (S)-Betaxolol involves the hydrolytic kinetic resolution (HKR) of a terminal epoxide intermediate. This method employs a chiral salen-cobalt complex, known as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess.[2][3]

Figure 2: Synthesis of (S)-Betaxolol using Jacobsen's catalyst for HKR.

Quantitative Data Summary

| Step | Product | Catalyst/Reagent | Yield | Enantiomeric Excess (ee) | Reference |

| Hydrolytic Kinetic Resolution | (S)-Betaxolol | (R,R)-salen Co(III) | 17% (overall) | 99% | [2][3] |

Experimental Protocol: Hydrolytic Kinetic Resolution

-

The racemic epoxide, 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane, is dissolved in a suitable solvent mixture (e.g., THF/water).

-

A catalytic amount of (R,R)-salen Co(III) complex (Jacobsen's catalyst) is added to the solution.

-

The reaction is stirred at room temperature, and the progress is monitored by chiral HPLC to determine the enantiomeric excess of the remaining epoxide.

-

Once the desired ee is achieved, the reaction is quenched, and the unreacted epoxide is separated from the diol product by extraction and column chromatography.[3] The resulting enantiopure epoxide is then reacted with isopropylamine to yield (S)-Betaxolol.

Synthesis via Chiral Auxiliaries and Building Blocks

This approach introduces chirality by using a stoichiometric chiral auxiliary or a pre-synthesized chiral building block. This method avoids a resolution step, potentially leading to higher theoretical yields.

One documented pathway involves the use of (S)-2-phenyl-3-isopropyl-5-(hydroxylmethyl)oxazolidinyl tosylate, a chiral reagent that is not commercially available but can be synthesized.[2]

Figure 3: Logical relationship for synthesis using a chiral auxiliary.

Another approach utilizes the commercially available (R)-glycidyl nosylate or tosylate as a chiral building block, which is reacted with the phenolic intermediate to directly form the chiral epoxide precursor.

Quantitative Data Summary

| Method | Starting Material | Key Chiral Reagent | Overall Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | 4-(2-(cyclopropylmethoxy)ethyl)phenol | (S)-2-phenyl-3-isopropyl-5-(hydroxylmethyl)oxazolidinyl tosylate | Not explicitly stated | High | [2][4] |

| Chiral Building Block | 4-(2-(cyclopropylmethoxy)ethyl)phenol | (R)-glycidyl nosylate/tosylate | - | >99% | [4] |

Experimental Protocol: Alkylation with a Chiral Building Block

-

To a solution of 4-(2-(cyclopropylmethoxy)ethyl)phenol in a suitable solvent (e.g., acetone, DMF), a base such as potassium carbonate is added.

-

(R)-glycidyl nosylate or tosylate is added to the mixture.

-

The reaction is heated to reflux and monitored by TLC.

-

After completion, the reaction is worked up by filtration and evaporation of the solvent. The resulting chiral epoxide is then purified.

-

The purified epoxide is subsequently reacted with isopropylamine to yield (S)-Betaxolol.

Other Notable Synthetic Approaches

-

Heck Arylation: A palladium-catalyzed Heck arylation of ((vinyloxy)methyl)cyclopropane with 1-chloro-4-nitrobenzene has been reported as an initial step in a multi-step synthesis of the key intermediate, 4-(2-(cyclopropylmethoxy)ethyl)phenol. The chirality is introduced later by the addition of a chiral epoxide. This route resulted in a 16% overall yield.[2]

-

Kinetic Resolution with Chiral Sugars: Racemic betaxolol has been resolved using a higher carbon sugar as a chiral auxiliary, achieving a 42% overall yield in five steps from 4-(2-hydroxyethyl)phenol.[2]

Conclusion

The enantioselective synthesis of (S)-Betaxolol has been successfully achieved through a variety of sophisticated chemical strategies. Chemo-enzymatic methods and asymmetric catalysis using Jacobsen's catalyst represent elegant and efficient approaches for kinetic resolution of key intermediates, consistently delivering the target molecule with high enantiomeric purity. The use of chiral building blocks offers a direct route to the desired stereoisomer, avoiding the inherent 50% theoretical yield limitation of kinetic resolutions. The choice of a specific pathway in a drug development setting will depend on factors such as scalability, cost of reagents and catalysts, overall yield, and the robustness of the process. The methodologies outlined in this guide provide a strong foundation for researchers and professionals working on the development and manufacturing of (S)-Betaxolol.

References

An In-depth Technical Guide to Betaxolol Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol hydrochloride is a potent and selective beta-1 adrenergic receptor antagonist utilized primarily in the management of hypertension and glaucoma.[1] Its cardioselectivity offers a favorable therapeutic profile by minimizing the potential for bronchoconstriction associated with non-selective beta-blockers.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to serve as a technical resource for professionals in research and drug development.

Chemical Structure and Identity

This compound is the hydrochloride salt of betaxolol. The chemical structure consists of a (cyclopropylmethoxy)ethyl-substituted phenoxy group linked to a propan-2-ol moiety, which in turn is substituted with an isopropylamino group.

Chemical Structure:

IUPAC Name: 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride[2]

CAS Number: 63659-19-8

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C18H30ClNO3 | [2] |

| Molecular Weight | 343.89 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [1][4] |

| Melting Point | 113-117 °C | [5][6] |

| Boiling Point | Decomposes before boiling | [3][7] |

| Solubility | Soluble in water (36 mg/mL) and ethanol; slightly soluble in acetone | [1][3][4] |

| pKa | 9.38 | [7] |

| LogP | 2.4 - 2.81 |

Pharmacological Properties

This compound is a selective antagonist of beta-1 adrenergic receptors with a significantly lower affinity for beta-2 adrenergic receptors. This selectivity is crucial for its clinical efficacy and safety profile.

| Parameter | Value | Receptor | Reference(s) |

| Binding Affinity (Ki) | 0.76 nM | Human Beta-1 | [2] |

| 32.6 nM | Human Beta-2 | [2] | |

| IC50 | 33.2 nM | Guinea Pig Atrial Beta-1 | [2] |

| 2970 nM | Guinea Pig Tracheal Beta-2 | [2] |

Mechanism of Action and Signaling Pathway

As a beta-1 adrenergic antagonist, this compound competitively blocks the binding of catecholamines, such as norepinephrine and epinephrine, to beta-1 receptors, which are predominantly located in cardiac tissue. This inhibition leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output. In the eye, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor.

The canonical signaling pathway initiated by the activation of the beta-1 adrenergic receptor, and subsequently inhibited by betaxolol, is depicted below.

Caption: Beta-1 Adrenergic Receptor Signaling Pathway and Point of Betaxolol Inhibition.

Experimental Protocols

Purity and Potency Determination by HPLC

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the determination of this compound in bulk drug and pharmaceutical formulations.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

-

Column: Nucleosil C18, 4 µm (150 x 4.6 mm) or equivalent.

-

Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and methanol (40:60, v/v), with the pH adjusted to 3.0 using phosphoric acid.

-

Flow Rate: 1.6 mL/min.

-

Detection Wavelength: 220 nm.

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL). Prepare working standards by serial dilution to construct a calibration curve (e.g., 25-200 µg/mL).

-

Sample Preparation: For tablets, accurately weigh and powder a sufficient number of tablets. Dissolve a portion of the powder equivalent to a known amount of this compound in a suitable solvent, sonicate to ensure complete dissolution, and dilute with the mobile phase to a concentration within the calibration range. For ophthalmic solutions, directly dilute the formulation with the mobile phase to the appropriate concentration.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. The retention time for this compound is approximately 1.72 minutes under these conditions.

-

Quantification: Calculate the purity and potency of the sample by comparing the peak area with the calibration curve generated from the reference standards.

Caption: Experimental Workflow for HPLC Analysis of this compound.

Receptor Binding Affinity Assay (Radioligand Competition)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for beta-1 and beta-2 adrenergic receptors using a radioligand competition binding assay.

Methodology:

-

Materials:

-

Cell membranes expressing human beta-1 or beta-2 adrenergic receptors.

-

Radioligand (e.g., [3H]-CGP12177, a non-selective beta-adrenergic antagonist).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

In a series of tubes, add a fixed amount of cell membrane preparation.

-

Add a fixed concentration of the radioligand to each tube.

-

Add increasing concentrations of unlabeled this compound (the competitor) to the tubes. Include tubes with only the radioligand and membranes (total binding) and tubes with an excess of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound) concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for Radioligand Competition Binding Assay.

Conclusion

This compound is a well-characterized selective beta-1 adrenergic receptor antagonist with established physicochemical and pharmacological properties. Its high affinity and selectivity for the beta-1 receptor underpin its therapeutic utility in cardiovascular and ophthalmic applications. The experimental protocols detailed herein provide a framework for the quality control and further investigation of this important pharmaceutical agent.

References

- 1. Critical Evaluation of Multifunctional this compound Nanoformulations for Effective Sustained Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lgcstandards.com [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. This compound 63659-19-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Betaxolol | 63659-18-7 [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

Betaxolol Hydrochloride: A Comprehensive Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of betaxolol hydrochloride in various solvents. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the physicochemical properties of this active pharmaceutical ingredient. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the relevant biological signaling pathway.

Physicochemical Properties of this compound

This compound is a cardioselective beta-1-adrenergic receptor antagonist.[1][2][3][4][5][6] It is a white or almost white, crystalline powder.[5][7] The hydrochloride salt form enhances its solubility in aqueous media compared to its base form.

Quantitative Solubility Data

The solubility of a substance is a critical parameter in drug development, influencing its formulation, bioavailability, and efficacy. The following tables summarize the available quantitative and qualitative solubility data for this compound and its base form in various solvents. It is important to note that discrepancies in reported values can arise from differing experimental conditions such as temperature and pH.

This compound Solubility

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH | Remarks | Source(s) |

| Water | 69 | 25 | Not Specified | [8] | |

| Water | 36 | Not Specified | Not Specified | [1][4][9] | |

| Water | ~10 | Not Specified | 7.2 | In Phosphate-Buffered Saline (PBS) | [10] |

| Water | Not Quantified | Not Specified | Not Specified | Described as "Very Soluble" | [5][7] |

| Water | Not Quantified | Not Specified | Not Specified | Described as "Soluble" | [3][11][12][13] |

| Ethanol | 69 | 25 | Not Specified | [8] | |

| Ethanol | ~25 | Not Specified | Not Specified | [10] | |

| Ethanol (96%) | Not Quantified | Not Specified | Not Specified | Described as "Freely Soluble" | [5][7] |

| Dimethyl Sulfoxide (DMSO) | 69 | 25 | Not Specified | [8] | |

| Dimethyl Sulfoxide (DMSO) | ~25 | Not Specified | Not Specified | [10] | |

| Dimethyl Formamide (DMF) | ~25 | Not Specified | Not Specified | [10] | |

| Methylene Chloride | Not Quantified | Not Specified | Not Specified | Described as "Soluble" | [5][7] |

Betaxolol (Base) Solubility

| Solvent | Solubility | Temperature (°C) | pH | Remarks | Source(s) |

| Water | 451 mg/L (0.451 mg/mL) | Not Specified | Not Specified | [14] | |

| Water | 0.0298 mg/mL | Not Specified | Not Specified | [14] | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Not Specified | Requires sonication to dissolve. | [15] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The most commonly cited and reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method.[10][16][17][18]

Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a saturated solution of a substance in a given solvent at a specific temperature, once equilibrium is reached between the dissolved and undissolved solute.

Objective: To determine the equilibrium solubility of this compound.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, buffer solution)

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: An excess amount of this compound powder is added to a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid material at the end of the experiment.[16]

-

Solvent Addition: A precise volume of the chosen solvent is added to each vial.

-

Equilibration: The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The samples are shaken for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[3][16][19]

-

Phase Separation: After the equilibration period, the vials are allowed to stand to let the undissolved solids settle. The solid and liquid phases are then separated. This can be achieved by:

-

Centrifugation: The vials are centrifuged at the same temperature as the equilibration to pellet the excess solid.[3]

-

Filtration: The supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. The filtration apparatus should be pre-saturated with the solution to avoid loss of the dissolved analyte through adsorption.[16]

-

-

Sample Preparation: An aliquot of the clear filtrate or supernatant is carefully diluted with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 274-281 nm) or High-Performance Liquid Chromatography (HPLC).[6][10][16]

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[18]

The following diagram illustrates the general workflow for this experimental protocol.

Mechanism of Action: Beta-1 Adrenergic Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as a selective antagonist at beta-1 adrenergic receptors. These receptors are a class of G-protein coupled receptors (GPCRs) predominantly found in cardiac tissue.[11][18] The binding of an agonist (like norepinephrine) to the receptor typically initiates a signaling cascade. Betaxolol blocks this cascade.

The canonical signaling pathway initiated by beta-1 adrenergic receptor activation is as follows:

-

Agonist Binding: An agonist binds to the beta-1 adrenergic receptor.

-

G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[7][11][18]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7][11]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).[7][11]

-

Cellular Response: PKA then phosphorylates various downstream targets within the cardiac cells, leading to increased heart rate and contractility.

Betaxolol, as an antagonist, binds to the receptor but does not activate it, thereby preventing the agonist from binding and initiating this signaling cascade.

The diagram below visualizes this signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nhathuocngocanh.com [nhathuocngocanh.com]

- 6. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Betaxolol | C18H29NO3 | CID 2369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bioassaysys.com [bioassaysys.com]

Betaxolol hydrochloride crystalline structure and polymorphism

An In-depth Technical Guide to the Crystalline Structure and Polymorphism of Betaxolol Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective β1-adrenergic receptor antagonist widely used in the treatment of hypertension and glaucoma. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and potential for polymorphism, are critical factors that can influence its bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline structures and polymorphic forms of both betaxolol free base and its hydrochloride salt. It includes a compilation of quantitative data, detailed experimental protocols for characterization, and visual representations of relevant biological pathways and experimental workflows to support further research and development.

Introduction to the Solid-State Chemistry of Betaxolol

Betaxolol, chemically (±)-1-[p-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol, is a molecule with considerable conformational flexibility. This inherent flexibility gives rise to a complex solid-state landscape, including the potential for multiple crystalline forms, or polymorphs, as well as amorphous and glass phases.[1] The hydrochloride salt is the common pharmaceutical form. Understanding the different solid forms of betaxolol and this compound is crucial for ensuring consistent product quality and therapeutic efficacy.

This compound has been found to crystallize in a triclinic system with P1 symmetry.[2] A notable characteristic of its crystal structure is the presence of disorder, particularly in the cyclopropylmethoxy tail of the molecule.[2] The racemic free base of betaxolol has been shown to exhibit a more complex polymorphic behavior, with at least four identified crystalline forms (I, II, III, and BE_IV) and the ability to form a glass phase upon melt cooling.[1][3]

Crystalline Forms and Polymorphism

This compound

This compound is known to exist in a crystalline form that exhibits a degree of disorder.[2]

-

Crystal System: Triclinic[2]

-

Space Group: P1[2]

-

Key Structural Features: The structure consists of an ordered head (from the isopropyl group to the O2 oxygen) and a disordered tail (from this oxygen to the end of the molecule). The ammonium and hydroxyl groups of the same molecule form hydrogen bonds with a chloride ion.[2][4] Due to the disorder, a well-defined unit cell has been challenging to fully characterize, and as such, detailed unit cell parameters are not consistently reported in the literature.

Racemic Betaxolol Polymorphs

The racemic mixture of betaxolol has been the subject of more extensive polymorphic studies, revealing multiple crystalline forms.

-

Polymorph I (BE_I): This is the most stable known polymorph of racemic betaxolol.[1]

-

Polymorph II (BE_II): A metastable polymorph.[1]

-

Polymorph III (BE_III): A speculated low-ordered, intermediate metastable phase.[3]

-

Polymorph BE_IV: A newer, identified crystalline phase.[3]

-

Glass Phase: Racemic betaxolol can form a glass phase upon rapid cooling from the melt.[1]

Quantitative Data

The following tables summarize the available quantitative data for the different solid forms of racemic betaxolol.

Table 1: Crystallographic Data of Racemic Betaxolol Polymorphs

| Parameter | Polymorph I (BE_I) | Polymorph BE_IV |

| Crystal System | Triclinic[3] | Monoclinic[3] |

| Space Group | P-1[3] | Not Reported |

| a (Å) | Data not available | 9.3146(7) |

| b (Å) | Data not available | 19.619(1) |

| c (Å) | Data not available | 11.3539(8) |

| α (˚) | Data not available | 90 |

| β (˚) | Data not available | 103.281(8) |

| γ (˚) | Data not available | 90 |

| Volume (ų) | Data not available | Not Reported |

| Z | Data not available | 8 |

Table 2: Thermal Properties of Racemic Betaxolol Solid Forms

| Solid Form | Thermal Event | Temperature (°C) | Enthalpy (kJ/mol) | Reference |

| Polymorph I | Melting (Tfus) | 69.0 ± 0.3 | 47.3 ± 1.6 | [1] |

| Polymorph II | Melting (Tfus) | 33 | Not Reported | [1] |

| Polymorph BE_IV | Melting (Tfus) | ~53 | Not Reported | [3] |

| Glass Phase | Glass Transition (Tg) | ~ -10 | Not Applicable | [1] |

Experimental Protocols

Preparation of Racemic Betaxolol from this compound

This protocol is for the preparation of the racemic betaxolol free base, which can then be used for polymorphism screening.

-

Neutralization: Dissolve this compound in an aqueous solution. Neutralize the solution by the addition of a suitable base (e.g., sodium hydroxide) to precipitate the free base.

-

Extraction: Extract the betaxolol free base using an appropriate organic solvent, such as methylene chloride.[1]

-

Solvent Removal: Remove the organic solvent from the extract using a rotary vacuum evaporator to yield the solid racemic betaxolol.[1]

-

Purity Confirmation: Determine the purity of the resulting sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[1]

Crystallization of Racemic Betaxolol Polymorphs

-

Polymorph I: This stable form can be obtained by crystallization from various solvents, including a methanol:water (20:80 v/v) mixture.[1][4] It can also be obtained by annealing Polymorph II or the molten phase overnight at 25 °C.[1]

-

Polymorph BE_IV:

-

Dissolve this compound in a minimal amount of deionized water.

-

Pass the solution through an anion exchange resin to obtain the free base in an aqueous solution.[5]

-

Remove the water by distillation under reduced pressure.

-

Dissolve the resulting solid in a methanol:water (20:80 v/v) mixture.

-

Allow for very slow evaporation of the organic phase at 3-4 °C over several weeks to obtain single crystals of BE_IV.[5]

-

Differential Scanning Calorimetry (DSC) Analysis

DSC is used to determine the thermal properties of the different solid forms.

-

Sample Preparation: Accurately weigh 2-10 mg of the betaxolol sample into an aluminum DSC pan. Crimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument. Purge the DSC cell with an inert gas, such as nitrogen.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., -30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the final melting point (e.g., 100 °C for racemic betaxolol).[1]

-

Cool the sample at a controlled rate (e.g., -10 °C/min or -0.5 °C/min to observe glass transition or crystallization from the melt).[1]

-

A second heating run can be performed to observe the behavior of the melt-cooled sample.

-

-

Data Analysis: Analyze the resulting thermogram to identify thermal events such as glass transitions, crystallization, and melting, and to determine their corresponding temperatures and enthalpies.

X-Ray Powder Diffraction (XRPD) Analysis

XRPD is a key technique for identifying and distinguishing between different crystalline forms.

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites. Mount the powdered sample onto the sample holder.

-

Instrument Setup: Place the sample holder into the diffractometer. Configure the X-ray source (e.g., Cu Kα radiation) and detector.

-

Data Collection: Scan the sample over a defined 2θ range (e.g., 5-40°) at a specified scan rate.

-

Data Analysis: Analyze the resulting diffraction pattern. The peak positions (in 2θ) and their relative intensities serve as a unique fingerprint for each polymorph. This data can be compared to reference patterns or used for phase identification and quantification.

Visualizations

Signaling Pathway of Betaxolol

Betaxolol is a selective β1-adrenergic antagonist. Its mechanism of action involves blocking the β1-adrenergic receptor, which in turn inhibits the production of cyclic adenosine monophosphate (cAMP).[6] This pathway is crucial for its therapeutic effects in both hypertension and glaucoma.

Caption: Betaxolol's antagonism of the β1-adrenergic receptor.

Experimental Workflow for Polymorph Characterization

A systematic workflow is essential for the comprehensive characterization of the polymorphic landscape of an API like betaxolol.

Caption: A general workflow for polymorph screening and characterization.

Conclusion

The solid-state chemistry of this compound and its free base is complex, with multiple polymorphic forms and a disordered crystalline state identified. This guide has synthesized the available data on the crystalline structures and thermal properties of these forms. The provided experimental protocols offer a foundation for researchers to reproduce and expand upon these findings. A thorough understanding and characterization of betaxolol's polymorphism are paramount for the development of stable, safe, and effective pharmaceutical products. Further research, particularly to fully elucidate the crystal structures of all known polymorphs, will be invaluable to the pharmaceutical sciences community.

References

Betaxolol Hydrochloride Pharmacokinetics in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of betaxolol hydrochloride in various animal models. The information is compiled from peer-reviewed scientific literature and is intended to assist researchers and professionals in the field of drug development. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a selective beta-1 adrenergic receptor antagonist.[1] It is primarily used in the management of hypertension and glaucoma.[2] By selectively blocking beta-1 receptors, betaxolol reduces heart rate, myocardial contractility, and cardiac output, leading to a decrease in blood pressure.[2] In ophthalmic applications, it lowers intraocular pressure by reducing the production of aqueous humor.[2] Understanding its pharmacokinetic profile in different animal models is crucial for preclinical safety and efficacy assessment.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various animal models.

Table 1: Ocular Pharmacokinetics of Betaxolol in Rabbits

| Parameter | Value | Route of Administration | Animal Model | Source |

| Clearance (CL) | 32.20 μL/min | Intracameral Injection | New Zealand White Rabbits | [Fayyaz et al., 2020] |

| Volume of Distribution (Vd) | 1421 μL | Intracameral Injection | New Zealand White Rabbits | [Fayyaz et al., 2020] |

| Half-life (t½) | 30.58 min | Intracameral Injection | New Zealand White Rabbits | [Fayyaz et al., 2020] |

| Ocular Bioavailability | 3.82% - 4.31% | Topical Eye Drops | Albino Rabbits | [Fayyaz et al., 2020] |

Table 2: Systemic Pharmacokinetics of Betaxolol in Cynomolgus Monkeys Following Topical Ocular Administration

| Parameter | Value (Day 1) | Value (Day 30) | Route of Administration | Animal Model | Source |

| Cmax (ng/mL) | 1.42 ± 0.41 | 1.42 ± 0.41 | Topical Eye Drops (0.25%) | Cynomolgus Monkeys | [Holló et al., 2006] |

| AUC0–12h (ng·h/mL) | Data not provided | Slight accumulation observed | Topical Eye Drops (0.25%) | Cynomolgus Monkeys | [Holló et al., 2006] |

| Half-life (t½) | ~ 4 hours | ~ 4 hours | Topical Eye Drops (0.25%) | Cynomolgus Monkeys | [Holló et al., 2006] |

Table 3: Acute Toxicity of this compound in Rodents

| Parameter | Value | Route of Administration | Animal Model | Source |

| Oral LD50 | 350 - 400 mg/kg | Oral | Mice | [DrugBank Online] |

| Oral LD50 | 860 - 980 mg/kg | Oral | Rats | [DrugBank Online] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are descriptions of protocols used in key studies.

Ocular Pharmacokinetics in Rabbits (Intracameral Injection)

-

Animal Model: New Zealand white rabbits.

-

Drug Administration: A cocktail of betaxolol, timolol, and atenolol was administered via intracameral injection into the anterior chamber of the eye.

-

Sample Collection: Aqueous humor samples were collected at predetermined time points.

-

Analytical Method: Drug concentrations in the aqueous humor were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: A compartmental fitting approach was used to estimate pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Systemic Pharmacokinetics in Monkeys (Topical Ocular Administration)

-

Animal Model: Cynomolgus monkeys (Macaca fascicularis).

-

Drug Administration: A single 30-μL dose of 0.25% betaxolol was instilled into one eye, twice daily for 30 days.

-

Sample Collection: Blood samples were drawn at 0.5, 1, 3, 6, and 12 hours after instillation on day 1 and day 30.

-

Analytical Method: Betaxolol concentrations in plasma and various ocular tissues were measured by High-Performance Liquid Chromatography and Tandem Mass Spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data were used to determine Cmax and elimination half-life.

Visualizations: Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

Betaxolol is a selective antagonist of the beta-1 adrenergic receptor. The following diagram illustrates the canonical signaling pathway associated with this receptor.

Caption: Beta-1 adrenergic receptor signaling pathway and the inhibitory action of betaxolol.

Generalized Experimental Workflow for an Oral Pharmacokinetic Study in Rats

The following diagram outlines a typical experimental workflow for determining the pharmacokinetic profile of a compound after oral administration in a rat model.

Caption: A generalized workflow for a preclinical oral pharmacokinetic study in rats.

Discussion

The available data on the pharmacokinetics of this compound in animal models is most comprehensive for ocular administration in rabbits. These studies are essential for the development of ophthalmic formulations for glaucoma. The data indicates that betaxolol has a relatively short half-life in the aqueous humor of rabbits following intracameral injection.

Systemic exposure following topical ocular administration has been demonstrated in cynomolgus monkeys, with the drug being detectable in plasma. The elimination half-life of approximately 4 hours in monkeys after topical administration suggests that systemic accumulation is possible with repeated dosing.

Data on the systemic pharmacokinetics of betaxolol following oral or intravenous administration in common preclinical species such as rats and dogs is limited in the public domain. However, it is known that betaxolol is metabolized in rats in a manner similar to humans.[3] The high oral LD50 values in both mice and rats suggest a relatively low acute toxicity profile.

For a complete preclinical pharmacokinetic profile, further studies detailing the absorption, distribution, metabolism, and excretion (ADME) of betaxolol following systemic administration in various animal models would be beneficial. This would include determining key parameters such as oral bioavailability, clearance, and volume of distribution in species such as dogs and rats.

Conclusion

This technical guide provides a summary of the currently available pharmacokinetic data for this compound in animal models. The information is heavily focused on the ocular route of administration, reflecting the primary therapeutic application of betaxolol in glaucoma. While some data on systemic exposure and toxicity exists, a more comprehensive systemic pharmacokinetic profile in various animal species would be valuable for a complete preclinical assessment. The provided experimental protocols and workflow diagrams serve as a useful reference for designing future preclinical studies.

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. Blood concentrations and pharmacodynamic effects of betaxolol (SL 75212) a new beta-adrenoceptor antagonist after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-adrenoceptor blocking effects and pharmacokinetics of betaxolol (SL 75212) in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Betaxolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and byproducts of betaxolol hydrochloride, a cardioselective beta-adrenergic receptor antagonist. Understanding the stability of this compound under various stress conditions is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document summarizes key findings from forced degradation studies, outlines the structures of identified byproducts, presents detailed experimental protocols, and provides quantitative data on the extent of degradation.

Core Degradation Pathways

This compound is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2][3] Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing, storage, and administration of the drug product.

Hydrolytic Degradation

Acidic Conditions: Under acidic stress, this compound undergoes degradation, leading to the formation of at least two degradation products.[4][5] One of the primary degradation pathways involves the cleavage of the ether linkage, resulting in the formation of 4-(2-(cyclopropylmethoxy)ethyl)phenol and the aminopropanol side chain. Another identified degradation product under acidic conditions is ethoxyphenoxy-3-[(1-methylethyl)amino]propan-2-ol.[6]

Basic Conditions: In alkaline environments, this compound also demonstrates instability.[4] The degradation in basic conditions leads to the formation of a distinct degradation product.[4] While the exact structure of the major base-catalyzed degradation product is not fully elucidated in the reviewed literature, it is understood to be different from those formed under acidic stress.

Oxidative Degradation

Exposure to oxidative stress, typically using hydrogen peroxide, results in the degradation of this compound.[4][7] This process can lead to the formation of multiple degradation byproducts. The degradation likely involves modification of the secondary alcohol or the aromatic ring.

Photolytic and Thermal Degradation

Current literature suggests that this compound is relatively stable under photolytic conditions when exposed to sunlight at room temperature for an extended period.[5] However, comprehensive studies under controlled photolytic stress (e.g., specific UV wavelengths and intensities) are limited. Information on thermal degradation pathways and byproducts is also not extensively detailed in the available literature, although it is a standard component of forced degradation studies.

Quantitative Data Summary

The following table summarizes the quantitative data from forced degradation studies on this compound. The data highlights the percentage of degradation of the parent drug under various stress conditions.

| Stress Condition | Reagent Concentration | Time (hours) | Temperature | % Degradation of Betaxolol HCl | Identified Degradation Products (Retention Time) | Reference |

| Acid Hydrolysis | 5M H₂SO₄ | 24 | Room Temperature | 15.2% | DP1 (0.950 min), DP2 (2.092 min) | [4][5] |

| Base Hydrolysis | 5N NaOH | 24 | Room Temperature | 10.8% | DP3 (0.892 min) | [4][5] |

| Oxidative Degradation | 3% H₂O₂ | 24 | Room Temperature | 25.4% | DP4 (1.383 min) | [4][5] |

| Photolytic Degradation | Sunlight | 168 (7 days) | Room Temperature | No degradation observed | - | [5] |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies on this compound are crucial for reproducible and reliable results. The following protocols are based on methods cited in the literature.[2][4][5][7]

Preparation of Stock and Standard Solutions

-

Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

-

Working Standard Solution: Dilute the stock solution with the mobile phase of the analytical method to a working concentration suitable for analysis (e.g., 100 µg/mL).

Forced Degradation Procedures

Acid Hydrolysis:

-

To a known amount of this compound (e.g., 20 mg), add a specific volume of a strong acid (e.g., 4 mL of 5M H₂SO₄).[4]

-

Store the solution at room temperature for a defined period (e.g., 24 hours).[4]

-

After the incubation period, neutralize the solution with a suitable base (e.g., 5N NaOH) to an appropriate pH.

-

Dilute the neutralized solution with a suitable solvent (e.g., deionized water) to a final volume in a volumetric flask.

-

Filter the solution through a 0.45 µm filter before analysis.

Base Hydrolysis:

-

To a known amount of this compound (e.g., 20 mg), add a specific volume of a strong base (e.g., 4 mL of 5N NaOH).[4]

-

Store the solution at room temperature for a defined period (e.g., 24 hours).[4]

-

Neutralize the solution with a suitable acid (e.g., 5N HCl) to an appropriate pH.

-

Dilute the neutralized solution with a suitable solvent (e.g., deionized water) to a final volume.

-

Filter the solution before analysis.

Oxidative Degradation:

-

To a known amount of this compound (e.g., 20 mg), add a specific volume of an oxidizing agent (e.g., 4 mL of 3% hydrogen peroxide).[4]

-

Store the solution at room temperature for a defined period (e.g., 24 hours).[4]

-

Dilute the solution with a suitable solvent (e.g., deionized water) to a final volume.

-

Filter the solution before analysis.

Photolytic Degradation:

-

Expose a solution of this compound in a transparent container to a light source (e.g., direct sunlight or a photostability chamber).[5]

-

Simultaneously, keep a control sample protected from light.

-

Monitor the samples at appropriate time intervals.

-

Analyze the exposed and control samples.

Analytical Methodology (HPLC)

A stability-indicating HPLC method is essential for separating the parent drug from its degradation products. A typical method is described below:[2][4][5]

-

Column: Nucleosil C18, 4 µm (150 × 4.6 mm) or equivalent.[2][4][5]

-

Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and methanol (e.g., 40:60, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[2][4][5]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Visualizations

The following diagrams illustrate the degradation pathways and a typical experimental workflow for forced degradation studies of this compound.

Caption: Proposed degradation pathways of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Rapid Stability-Indicating RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Betaxolol Hydrochloride: A Technical Guide to In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaxolol hydrochloride is a potent and selective β1-adrenergic receptor antagonist.[1][2][3][4] It is clinically utilized in two primary formulations: an oral tablet for the management of essential hypertension and an ophthalmic solution for treating ocular hypertension and open-angle glaucoma.[1][2] Its cardioselectivity offers a significant advantage over non-selective beta-blockers, as it minimizes the risk of bronchospasm, making it a safer alternative for patients with certain respiratory conditions.[1][2][4] Beyond its primary function as a β1-blocker, research has revealed that betaxolol possesses neuroprotective properties, potentially involving the modulation of sodium and calcium channels.[5][6] This guide provides an in-depth technical overview of the key in vitro and in vivo studies that have characterized the pharmacological profile of this compound.

Mechanism of Action

Betaxolol's primary mechanism of action is the competitive, selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue and the ciliary body of the eye.[1][3][7] This antagonism prevents the binding of endogenous catecholamines like epinephrine and norepinephrine.

In the Heart: By blocking β1-receptors in the heart, betaxolol leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output. This results in a decrease in blood pressure.[3][7]

In the Eye: In the ciliary epithelium, β-adrenergic stimulation normally leads to the production of aqueous humor. Betaxolol blocks this process. The binding of an agonist to the β1-receptor typically activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels are believed to increase aqueous humor production. Betaxolol inhibits this cascade, leading to decreased cAMP formation and a subsequent reduction in aqueous humor secretion, which lowers intraocular pressure (IOP).[1][7][9]

Neuroprotective Effects: Separate from its β-blocking activity, studies have shown that betaxolol can inhibit voltage-sensitive sodium (Na+) and calcium (Ca2+) channels.[5] This action may contribute to a neuroprotective effect, shielding retinal neurons from damage caused by ischemia or excitotoxicity, conditions implicated in glaucomatous optic neuropathy.[5][6]

In Vitro Studies

A variety of in vitro assays have been crucial for elucidating the pharmacological properties, efficacy, and safety of this compound.

Key In Vitro Findings

-

Receptor Binding and Functional Assays: Studies using radioligand binding assays have confirmed betaxolol's high affinity and selectivity for β1-adrenoceptors over β2-adrenoceptors.[10] Functional assays, such as cAMP accumulation assays in cells overexpressing β1-receptors, demonstrate its antagonist properties by inhibiting agonist-induced cAMP production.[10][11]

-

Cytotoxicity Studies: The effects of betaxolol on various cell types have been evaluated. For instance, studies on human corneal endothelial (HCE) cells showed that betaxolol exposure at concentrations of 0.04375 g/L and above induced dose- and time-dependent cytotoxicity, including cytoplasmic vacuolation, cell shrinkage, and apoptosis.[12] Another study on human trabecular meshwork cells found that preserved betaxolol (containing benzalkonium chloride) had a moderate proapoptotic effect, causing cell death in about 25% of cells, an effect largely attributed to the preservative.[13]

-

Ion Channel Interaction: In rat cortical synaptosomes, betaxolol was shown to inhibit veratridine-stimulated Na+ influx with an IC50 value of 28.3 μM. It also inhibited the binding of [3H]-batrachotoxinin-A 20-α-benzoate ([3H]-BTX-B) to neurotoxin site 2 on the sodium channel with an IC50 of 9.8 μM, suggesting a direct interaction with the channel that may underlie its neuroprotective effects.[5]

-

Drug Release Profiles: In vitro release studies are used to predict the in vivo bioavailability of different formulations. For a standard this compound solution, release is rapid, with nearly 100% released within 2.5 hours.[9] In contrast, novel nanoformulations have demonstrated a sustained release profile, with only about 82-94% of the drug released over 5 hours, following Fickian diffusion.[9] Ocular inserts formulated with polymers like ethyl cellulose have shown the ability to provide sustained release for up to 14 hours.[14]

Quantitative Data from In Vitro Studies

| Assay Type | Model System | Parameter | Value | Reference |

| Na+ Channel Binding | Rat Cortical Synaptosomes | IC50 | 9.8 μM ([³H]-BTX-B binding) | [5] |

| Na+ Influx Inhibition | Rat Cortical Synaptosomes | IC50 | 28.3 μM (Veratridine-stimulated) | [5] |

| Cytotoxicity Threshold | Human Corneal Endothelial Cells | Threshold | > 0.04375 g/L | [12] |

| Apoptosis Induction | Human Trabecular Cells (Preserved) | % Apoptosis | ~25% (1/100 dilution) | [13] |

| In Vitro Release (Solution) | Dynamic Dialysis (Simulated Tear Fluid) | % Released | ~100% in 2.5 hours | [9] |

| In Vitro Release (Nanoparticles) | Dynamic Dialysis (Simulated Tear Fluid) | % Released | ~82% in 5 hours | [9] |

| In Vitro Release (Ocular Insert) | Cellophane Membrane Method | % Released | ~91% over 14 hours | [14] |

Experimental Protocols

Protocol 1: In Vitro Drug Release using Dynamic Dialysis [9]

-

Preparation of Release Medium: Prepare simulated tear fluid (STF, pH 7.4) composed of 0.680 g NaCl, 0.220 g NaHCO₃, 0.140 g KCl, and 0.008 g CaCl₂ in 100 mL of deionized water.

-

Dialysis Setup: Place 4 mL of the this compound formulation (e.g., 2.8 mg/mL solution or nanosuspension) into a pre-treated dialysis bag (MWCO 8,000–14,000 Da).

-

Immersion and Incubation: Immerse the sealed dialysis bag into a beaker containing 100 mL of the STF release medium.

-

Agitation and Temperature Control: Place the entire system in an air-bath thermostatic oscillator set to 34°C with agitation at 120 rpm.

-

Sampling: At predetermined time intervals, withdraw aliquots of the release medium for analysis.

-

Quantification: Determine the concentration of betaxolol in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 273 nm.

Protocol 2: In Vitro Cytotoxicity on Corneal Endothelial Cells [12]

-

Cell Culture: Culture human corneal endothelial (HCE) cells in standard growth medium until they reach the logarithmic growth phase.

-

Drug Preparation: Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.021875 g/L to 2.8 g/L).

-

Exposure: Replace the standard medium in the cell culture plates with the betaxolol-containing medium. Include a control group with no betaxolol.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Assessment of Cytotoxicity:

-

Morphology: Observe changes in cell morphology (e.g., shrinkage, detachment) using phase-contrast microscopy at various time points.

-

Viability/Apoptosis: Utilize assays such as LDH release (for membrane integrity), TUNEL staining (for DNA fragmentation), or flow cytometry with annexin V/propidium iodide to quantify apoptosis and necrosis.

-

Ultrastructure: Examine changes in cellular organelles using transmission electron microscopy (TEM).

-

In Vivo Studies

In vivo experiments are essential for determining the pharmacokinetic profile, therapeutic efficacy, and systemic safety of this compound in a complete biological system.

Key In Vivo Findings

-

Pharmacokinetics (Oral): After oral administration, betaxolol is well-absorbed with a high bioavailability of approximately 89%.[1] Peak blood concentrations are typically reached between 1.5 and 6 hours.[1] The drug has a long elimination half-life, ranging from 14 to 22 hours, which allows for once-daily dosing.[1][15] Betaxolol is primarily metabolized in the liver and its metabolites are excreted in the urine.[1]

-

Pharmacokinetics (Ophthalmic): Following topical application to the eye, the onset of action occurs within 30 minutes, with the peak effect on IOP reduction observed at around 2 hours.[1][2] A single dose can reduce IOP for about 12 hours.[1]

-

Efficacy in Glaucoma Models: In animal models of glaucoma, ophthalmic betaxolol effectively reduces intraocular pressure. Studies in rabbits with induced high IOP have shown that novel formulations like highly permeable ocular bilosomes (HPOBs) can achieve a maximum IOP reduction of 57.81% over 24 hours, significantly outperforming conventional eye drops.

-

Cardiovascular Effects: In studies with conscious rats, betaxolol's effects on heart rate (a β1 response) and vascular conductance (a β2 response) have been measured to confirm its cardioselectivity in a whole-animal model.[10] In human studies, oral doses of 10-20 mg once daily effectively reduce systolic and diastolic blood pressure.[15]

-

Neuroprotection: In a rat model of retinal ischemia induced by elevating IOP, administration of betaxolol was shown to be neuroprotective, attenuating the damage to retinal ganglion cells.[6]

-

Safety and Toxicity: In vivo studies have also assessed potential toxicity. For example, when 2.8 g/L this compound was applied to cat eyes three times a day for three days, it induced apoptosis-like changes in corneal endothelial cells, confirming the cytotoxic potential observed in vitro.[12]

Quantitative Data from In Vivo Studies

| Study Type | Animal Model | Parameter | Value | Reference |

| Pharmacokinetics (Oral) | Human | Bioavailability | 89% ± 5% | [1] |

| Pharmacokinetics (Oral) | Human | Time to Peak Plasma Conc. (Tmax) | 1.5 - 6 hours (mean 3 hours) | [1][16] |

| Pharmacokinetics (Oral) | Human | Elimination Half-life (t½) | 14 - 22 hours | [1][16] |